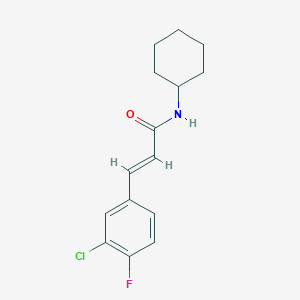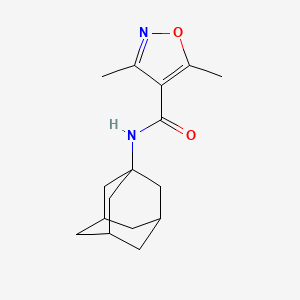
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. This compound is also known as Memantine, which is a drug used for the treatment of Alzheimer's disease. However,
Mecanismo De Acción
The mechanism of action of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide involves the inhibition of glutamate receptors, which are responsible for the excitotoxicity that leads to neuronal damage. This compound binds to the N-methyl-D-aspartate (NMDA) receptor and prevents the influx of calcium ions, which is the primary cause of neuronal damage.
Biochemical and Physiological Effects:
Studies have shown that 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide has a significant impact on the biochemical and physiological processes in the brain. It has been found to improve cognitive function, memory, and learning ability in animal models. Additionally, it has been shown to have antioxidant properties, which help to reduce oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is its ability to cross the blood-brain barrier, making it an effective drug for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its potential toxicity, which requires careful monitoring during clinical trials.
Direcciones Futuras
The potential application of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide in medicinal chemistry is vast, and there are several future directions that can be explored. Some of the possible future directions include the development of more potent analogs, the investigation of its effect on other neurological disorders, and the study of its potential application in combination therapy.
Conclusion:
In conclusion, 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide is a promising compound that has significant potential in medicinal chemistry. Its neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Further research is required to explore its full potential and develop more potent analogs.
Métodos De Síntesis
The synthesis of 2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide involves the reaction of 4-chlorobenzyl chloride with N-acetyladamantane-2-amine in the presence of a base such as sodium hydroxide. The reaction yields the desired product, which is then purified using various methods such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide has been extensively studied for its potential application in medicinal chemistry. It has been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-[(4-chlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO/c20-17-3-1-13(2-4-17)12-21-18(22)11-19-8-14-5-15(9-19)7-16(6-14)10-19/h1-4,14-16H,5-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRYKVMCIDPMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-adamantan-1-yl-N-(4-chloro-benzyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(3-pyrrolidin-1-ylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7635759.png)
![2-(4-chlorophenyl)-N-[(3-cyanophenyl)methyl]morpholine-4-carboxamide](/img/structure/B7635765.png)


![(4-phenylpiperazin-1-yl)[2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B7635797.png)


![N-[(6S)-6-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]acetamide](/img/structure/B7635815.png)



![N-[2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B7635855.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
![2-[[2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7635869.png)